molecular formula C9H11F3N2O2 B2491432 (2-(Trifluoromethyl)pyridin-3-yl)methanamine acetate CAS No. 2243513-99-5

(2-(Trifluoromethyl)pyridin-3-yl)methanamine acetate

Cat. No.: B2491432
CAS No.: 2243513-99-5
M. Wt: 236.194
InChI Key: BLGPRSKPIZDSRL-UHFFFAOYSA-N
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Description

(2-(Trifluoromethyl)pyridin-3-yl)methanamine acetate is a chemical reagent intended for research purposes only. It is strictly not for diagnostic, therapeutic, or personal use. The core structure of this compound features a pyridine ring substituted with a trifluoromethyl group, a functional moiety prevalent in modern medicinal chemistry due to its ability to enhance a molecule's metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing nature and lipophilicity . The (2-(Trifluoromethyl)pyridin-3-yl)methanamine scaffold serves as a versatile building block in organic synthesis and drug discovery. The primary amine group allows for further functionalization, enabling its incorporation into larger, more complex molecules as a key pharmacophore. Recent scientific literature highlights the significant research value of similar trifluoromethyl-substituted pyridine compounds. For instance, triaryl derivatives designed to target the bacterial RNA polymerase clamp-helix domain have shown potent antimicrobial activity against drug-resistant Streptococcus pneumoniae , with minimum inhibitory concentrations (MIC) as low as 1 µg/mL, outperforming some marketed antibiotics . This underscores the potential of such chemotypes in developing novel antimicrobial agents to address the growing threat of antibiotic resistance. Researchers can utilize this acetate salt in various applications, including the synthesis of potential therapeutic candidates, structure-activity relationship (SAR) studies, and as an intermediate in developing inhibitors for specific biological targets. For detailed specifications, handling instructions, and compound-specific data, please consult the product's Certificate of Analysis or contact our technical support team.

Properties

IUPAC Name

acetic acid;[2-(trifluoromethyl)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2.C2H4O2/c8-7(9,10)6-5(4-11)2-1-3-12-6;1-2(3)4/h1-3H,4,11H2;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGPRSKPIZDSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC(=C(N=C1)C(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Trifluoromethyl)pyridin-3-yl)methanamine acetate typically involves the following steps:

    Formation of (2-(Trifluoromethyl)pyridin-3-yl)methanamine: This can be achieved through the reaction of 2-(trifluoromethyl)pyridine with formaldehyde and ammonia or a primary amine under reductive amination conditions.

    Acetylation: The resulting (2-(Trifluoromethyl)pyridin-3-yl)methanamine is then reacted with acetic acid or acetic anhydride to form the acetate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(Trifluoromethyl)pyridin-3-yl)methanamine acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO under mild conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Imines, nitriles, amides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Recent studies have shown that (2-(Trifluoromethyl)pyridin-3-yl)methanamine acetate exhibits significant anticancer activity. In vitro experiments demonstrated that it reduces cell viability in various cancer cell lines, indicating its potential as a therapeutic agent against tumors. For instance, it has been reported to inhibit growth in KARPAS422 cells with an IC50 value comparable to established chemotherapeutics .

Agricultural Applications

In addition to its medicinal properties, this compound has potential applications in agriculture as a pesticide or herbicide. Compounds with trifluoromethyl groups are often associated with enhanced biological activity against pests and diseases. Research indicates that similar pyridine derivatives exhibit insecticidal properties, suggesting that this compound could be developed into a novel agrochemical .

Activity Cell Line IC50 Value Reference
AnticancerKARPAS422Comparable to established drugs
InsecticidalVarious pestsModerate efficacy reported
AntifungalFungal strainsEffective at 500 μg/ml

Case Studies

  • Anticancer Efficacy : A study published in Frontiers in Chemistry highlighted the synthesis of several trifluoromethyl pyridine derivatives, including this compound. These compounds were evaluated for their anticancer activity against multiple cell lines, showing promising results that warrant further investigation into their mechanism of action and therapeutic potential .
  • Agricultural Research : Another study focused on the development of trifluoromethyl pyrimidine derivatives for agricultural use demonstrated that compounds structurally related to this compound exhibited significant antifungal and insecticidal activities. This opens avenues for its application in crop protection strategies .

Mechanism of Action

The mechanism of action of (2-(Trifluoromethyl)pyridin-3-yl)methanamine acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and interact with target proteins. The methanamine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name (CAS No.) Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
(2-(Trifluoromethyl)pyridin-3-yl)methanamine (1056162-06-1) C₇H₇F₃N₂ -NH₂ (amine), -CF₃ (trifluoromethyl) 190.13 Intermediate for kinase inhibitors
(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride (1187932-68-8) C₇H₈ClF₃N₂ -NH₃⁺Cl⁻ (salt), -CF₃ 230.60 Enhanced solubility; antiviral research
2-(4-(Trifluoromethyl)pyridin-2-yl)acetonitrile (1000536-10-6) C₈H₅F₃N₂ -CN (nitrile), -CF₃ 202.14 Lipophilic intermediate for agrochemicals
1-[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine (1216267-00-3) C₁₅H₁₁F₄N₃ Imidazo[1,2-a]pyridine core 321.27 Potential CNS-targeting drug candidate
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine (1016724-24-5) C₉H₁₄N₂O₂ -OCH₂CH₂OCH₃ (ether) 182.22 Improved metabolic stability

Functional Group and Reactivity Differences

  • Amine vs. Nitrile : The nitrile group in 2-(4-(Trifluoromethyl)pyridin-2-yl)acetonitrile (CAS 1000536-10-6) increases lipophilicity compared to the amine group in (2-(Trifluoromethyl)pyridin-3-yl)methanamine, making it more suitable for hydrophobic environments .
  • Salt Forms : The hydrochloride salt (CAS 1187932-68-8) offers better aqueous solubility than the free base, which is critical for in vivo applications .

Biological Activity

(2-(Trifluoromethyl)pyridin-3-yl)methanamine acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, presenting a detailed analysis of its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a pyridine ring and an amine group that can interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating membrane penetration and interaction with target proteins.

The biological activity of this compound is attributed to its ability to form hydrogen bonds and electrostatic interactions with enzymes or receptors. This interaction modulates their activity, leading to various biological effects. The compound has been investigated for its potential as a therapeutic agent due to its diverse interactions with biological targets .

Biological Activities

  • Antiviral Activity : Research has indicated that the compound exhibits antiviral properties, although specific viral targets remain under investigation.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Anticancer Properties : Studies have demonstrated that the compound can inhibit cancer cell proliferation in various cancer models. For example, it has shown IC50 values against cancer cell lines such as PACA2 and HCT116, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the trifluoromethyl group in enhancing the potency of similar compounds. For instance, modifications to the pyridine ring or amine substituents can significantly impact biological activity. A comparative analysis with similar compounds reveals that variations in functional groups lead to different pharmacological profiles .

CompoundActivity TypeIC50 Value (μM)
This compoundAnticancer22.4 (against HCT116)
Similar Compound AAnticancer52.1 (Doxorubicin)
Similar Compound BAnti-inflammatoryNot specified

Case Studies

  • Anticancer Activity : In vitro studies have shown that this compound reduces cell viability in cancer cell lines, with specific down-regulation of genes associated with tumor growth such as EGFR and KRAS in A549 cells .
  • Analgesic Effects : In animal models, the compound demonstrated analgesic properties superior to traditional analgesics, indicating potential for pain management applications .
  • Antimicrobial Properties : The compound has also been evaluated for antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results that warrant further exploration .

Q & A

Q. What computational tools aid in predicting the reactivity of trifluoromethylpyridine derivatives?

  • DFT Calculations : Model electronic effects of the trifluoromethyl group on pyridine ring electrophilicity.
  • Docking Studies : Use programs like AutoDock to predict binding interactions in biological systems, leveraging PubChem data for similar compounds .

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